Ethyl 3-bromo-2,5-difluorobenzoate
Description
Contextualization within Halogenated Benzoic Acid Ester Chemistry
Halogenated benzoic acid esters belong to a class of organic compounds that are widely utilized in various fields, including pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.com The introduction of halogen atoms onto the benzene (B151609) ring of a benzoic acid ester can significantly alter its physical, chemical, and biological properties. vedantu.com These alterations stem from the electronic and steric effects of the halogen substituents.
The ester functional group itself is a key feature, often serving as a protecting group for the carboxylic acid or as a reactive site for various chemical transformations. youtube.com The synthesis of these esters is commonly achieved through the esterification of the corresponding halogenated benzoic acid with an alcohol, often in the presence of an acid catalyst. vedantu.comyoutube.com For instance, Ethyl 3-bromo-2,5-difluorobenzoate would likely be synthesized from 3-bromo-2,5-difluorobenzoic acid and ethanol (B145695). uni.lu
Significance of Fluorine and Bromine Substituents in Aromatic Systems
The presence of both fluorine and bromine atoms on the aromatic ring of this compound is of particular significance due to their distinct electronic properties.
Fluorine atoms are the most electronegative of all elements, and as such, they exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. vaia.com This effect reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution. vaia.comquora.com However, fluorine can also donate electron density through a positive resonance effect (+R effect), which directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. vaia.comquora.com In nucleophilic aromatic substitution reactions, the strong inductive effect of fluorine can stabilize the intermediate Meisenheimer complex, making aryl fluorides surprisingly reactive under certain conditions. wyzant.com
The bromine atom , like other halogens, also deactivates the benzene ring towards electrophilic attack through its inductive effect, though less so than fluorine. youtube.com It also acts as an ortho, para-director. youtube.com A crucial aspect of the carbon-bromine bond is its utility in cross-coupling reactions, where the bromine atom can be readily replaced by other functional groups. nih.gov
The interplay of these halogen substituents in this compound creates a unique reactivity profile, with certain positions on the aromatic ring being activated for specific types of reactions while others are deactivated.
Overview of Research Trajectories for Aryl Halide Esters
Aryl halide esters, such as this compound, are primarily investigated for their role as versatile building blocks in organic synthesis. A major research trajectory involves their use in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen atom.
For example, the bromine atom in this compound can serve as a handle for reactions like the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents. mdpi.comacs.org This versatility makes such compounds valuable precursors for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. taylorandfrancis.com The ester group can also be hydrolyzed back to the carboxylic acid after the desired modifications have been made to the aromatic ring. vedantu.com
Furthermore, the field of electrochemistry is exploring new methods for the esterification of carboxylic acids with aryl halides, highlighting the ongoing development of novel synthetic strategies for this class of compounds. acs.org The direct synthesis of aryl esters from carboxylic acids using various reagents is another active area of research, aiming for more efficient and environmentally friendly processes. rsc.orgchemistryviews.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANLRIATMKUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Bromo 2,5 Difluorobenzoate
Esterification Pathways for Benzoic Acid Precursors
The final step in many synthetic routes to Ethyl 3-bromo-2,5-difluorobenzoate is the esterification of its corresponding carboxylic acid, 3-bromo-2,5-difluorobenzoic acid. This transformation can be achieved through several methods, ranging from classical acid catalysis to more modern coupling techniques.
Direct Acid-Catalyzed Esterification
Direct acid-catalyzed esterification, or Fischer esterification, represents the most traditional and straightforward method for converting a carboxylic acid and an alcohol into an ester. This equilibrium-driven process involves reacting 3-bromo-2,5-difluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst to favor the formation of the ethyl ester product. masterorganicchemistry.com
The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Commonly employed acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Studies on the esterification of benzoic acid and its derivatives have also explored other catalytic systems. For instance, zinc chloride in conjunction with hydrochloric acid has been shown to be an effective catalyst for the esterification of benzoic acid. ajsonline.org The choice of solvent is also crucial; it must be inert and capable of dissolving the reactants. numberanalytics.com Often, an excess of the reactant alcohol, in this case, ethanol, serves as both the reactant and the solvent, helping to shift the equilibrium towards the product side. masterorganicchemistry.com
Table 1: Catalysts for Direct Esterification of Benzoic Acid Derivatives
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Carboxylic Acid, Alcohol | Strong acid catalyst, widely used, reaction is an equilibrium. masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Carboxylic Acid, Alcohol | Common strong acid catalyst. dergipark.org.tr |
| p-Toluenesulfonic Acid (TsOH) | Carboxylic Acid, Alcohol | Solid, organic-soluble acid catalyst, often easier to handle than mineral acids. masterorganicchemistry.com |
| Zinc Chloride (ZnCl₂) / HCl | Benzoic Acid, Ethanol | Demonstrated efficiency for benzoic acid esterification. ajsonline.org |
| Deep Eutectic Solvents (DES) | Benzoic Acid, Various Alcohols | Act as both solvent and catalyst, offering a greener alternative with high conversions. dergipark.org.trdergipark.org.tr |
Alternative Esterification Techniques
Beyond direct acid catalysis, several other methods are available for the synthesis of aromatic esters, which can offer advantages such as milder reaction conditions, higher yields, and avoidance of strong acids.
One common alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride . 3-bromo-2,5-difluorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-bromo-2,5-difluorobenzoyl chloride. This highly reactive intermediate readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to produce the desired ester with high efficiency. numberanalytics.com
Other notable methods include:
Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for sterically hindered substrates and proceeds under mild conditions. numberanalytics.com
Mitsunobu Reaction : This reaction allows for the coupling of a carboxylic acid and an alcohol using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). numberanalytics.com
Yamaguchi Esterification : This procedure is effective for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol. organic-chemistry.org
Peptide Coupling Reagents : Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to facilitate ester formation from carboxylic acids and alcohols at room temperature in the presence of an organic base. organic-chemistry.org
Sulfuryl Fluoride (SO₂F₂) : This reagent has been shown to mediate the dehydrative coupling of carboxylic acids with alcohols at room temperature with high efficiency. organic-chemistry.org
Table 2: Comparison of Alternative Esterification Methods
| Method | Reagents | Advantages |
|---|---|---|
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol/Base | High reactivity, high yield, mild conditions for the final step. numberanalytics.com |
| Steglich Esterification | DCC, DMAP | Mild conditions, good for sterically hindered substrates. numberanalytics.com |
| Mitsunobu Reaction | PPh₃, DEAD | Mild conditions, stereochemical inversion of the alcohol. numberanalytics.com |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Excellent for sterically hindered esters. organic-chemistry.org |
Aromatic Functionalization Strategies
The synthesis of this compound can also be approached by performing functionalization reactions directly on a pre-existing difluorobenzoate ring system or by introducing the fluorine atoms at a later stage.
Regioselective Bromination on Difluorobenzoate Rings
This strategy involves the direct bromination of Ethyl 2,5-difluorobenzoate. The key challenge in this approach is achieving the correct regioselectivity, placing the bromine atom specifically at the C-3 position. The directing effects of the substituents on the aromatic ring govern the outcome of the electrophilic aromatic substitution.
The two fluorine atoms at positions 2 and 5 are deactivating but ortho-, para-directing. The ethyl carboxylate group at position 1 is a deactivating, meta-directing group.
The fluorine at C-2 directs incoming electrophiles to positions 3 (ortho) and 5 (para, already substituted).
The fluorine at C-5 directs to positions 4 (ortho) and 2 (para, already substituted).
The ester group at C-1 directs to positions 3 and 5 (meta).
Both the C-2 fluorine and the C-1 ester group strongly favor substitution at the C-3 position. This convergence of directing effects suggests that bromination should proceed with high regioselectivity for the desired isomer. A common reagent for such transformations is N-bromosuccinimide (NBS), often with an acid catalyst in a suitable solvent like acetonitrile. chemicalbook.com
Introduction of Fluorine via Aromatic Substitution Reactions
Introducing fluorine atoms onto an aromatic ring is often more complex than bromination. These methods typically involve nucleophilic substitution or are built from precursors already containing fluorine. A classic method for introducing fluorine is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt, typically derived from a corresponding aniline (B41778) (amino-substituted compound).
In the context of this specific molecule, a synthetic route could potentially start from 3-bromo-2,5-diaminobenzoic acid. However, a more common approach involves starting with precursors that already contain the fluorine atoms due to the often harsh conditions required for fluorination reactions which might not be compatible with the ester or bromo functionalities. For instance, building the aromatic ring system from simpler fluorinated synthons is a prevalent strategy in fluorinated compound synthesis.
Multi-Step Synthesis from Accessible Synthons
A practical and common approach to synthesizing complex molecules like this compound is to build them up from simpler, more readily available starting materials (synthons). A logical multi-step pathway would involve the sequential functionalization of a difluorinated aromatic precursor.
A plausible synthetic sequence is as follows:
Starting Material : 1,4-Difluorobenzene (B165170).
Bromination : Electrophilic bromination of 1,4-difluorobenzene would yield 1-bromo-2,5-difluorobenzene. The two fluorine atoms direct the incoming bromine to an ortho position.
Introduction of the Carboxyl Group : The bromo-derivative can be converted into an organometallic reagent. For example, a lithium-halogen exchange reaction using a strong base like n-butyllithium at low temperatures can generate a lithiated intermediate. chemicalbook.com This nucleophilic species is then reacted with a source of carbon dioxide, such as dry ice (solid CO₂), followed by an acidic workup to produce 3-bromo-2,5-difluorobenzoic acid. chemicalbook.comuni.lu It is important to note that the synthesis of the regioisomeric 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene (B1294941) via this method has been described. chemicalbook.com
Esterification : The final step is the esterification of the synthesized 3-bromo-2,5-difluorobenzoic acid with ethanol, using one of the methods described in section 2.1, such as Fischer esterification, to yield the target compound, this compound. masterorganicchemistry.com
This multi-step approach allows for the controlled and regioselective introduction of each functional group, leading to the unambiguous synthesis of the desired product.
Spectroscopic and Structural Elucidation Methodologies for Ethyl 3 Bromo 2,5 Difluorobenzoate
Mass Spectrometry (MS)4.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
A table of compounds mentioned, as requested, would be irrelevant without the main body of the article. Should verifiable spectroscopic data for Ethyl 3-bromo-2,5-difluorobenzoate become available in published, peer-reviewed sources, the requested article can be generated.
Fragmentation Pattern Analysis by MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In a typical MS/MS experiment, the molecular ion of this compound (C₉H₇BrF₂O₂) would first be isolated. Due to the presence of bromine, this molecular ion would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org
Upon collision-induced dissociation, several fragmentation pathways can be predicted for the molecular ion. Aromatic esters are known to undergo specific fragmentation patterns. whitman.edu The most common fragmentations would likely include:
Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of a 3-bromo-2,5-difluorobenzoyl cation. This acylium ion is resonance-stabilized and is often a prominent peak in the mass spectra of aromatic esters. whitman.edu
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain containing a γ-hydrogen. In the case of an ethyl ester, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a 3-bromo-2,5-difluorobenzoic acid radical cation.
Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond would result in a difluorobenzoate ethyl ester cation.
Cleavage of the ester group: Fragmentation can also occur at the C-O bond of the ester, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethoxycarbonyl radical (•COOCH₂CH₃).
A hypothetical fragmentation table is presented below to illustrate these expected pathways.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 264/266 | 219/221 | 45 | Loss of ethoxy radical (•OCH₂CH₃) |
| 264/266 | 236/238 | 28 | Loss of ethylene (C₂H₄) |
| 264/266 | 185 | 79/81 | Loss of bromine radical (•Br) |
| 264/266 | 157 | 107/109 | Loss of C₂H₅ and CO₂ |
This table is predictive and based on general fragmentation patterns of similar compounds.
Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Identity
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for verifying the purity and confirming the identity of synthesized compounds like this compound.
In GC-MS , the compound would be vaporized and separated from any impurities on a capillary column based on its boiling point and interactions with the stationary phase. The retention time would be a characteristic property for the compound under specific GC conditions. Upon elution from the column, the compound enters the mass spectrometer, where its mass spectrum is recorded, providing a fingerprint for identification. The molecular ion peak with its distinct bromine isotopic pattern would be a key identifier.
For LC-MS , the compound is separated in the liquid phase, which is suitable for less volatile or thermally labile compounds. The choice between normal-phase and reversed-phase chromatography would depend on the polarity of the compound and any impurities. The eluent from the LC column is then introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Similar to GC-MS, the resulting mass spectrum would confirm the molecular weight and provide structural clues based on fragmentation.
The purity of the sample can be determined from the chromatogram by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester group and the substituted aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720 - 1740 | Stretch |
| C-O (Ester) | 1250 - 1300 (asymmetric) and 1000 - 1150 (symmetric) | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-F | 1100 - 1400 | Stretch |
| C-Br | 500 - 650 | Stretch |
This table presents typical ranges for the indicated functional groups and may vary slightly for the specific molecule.
The strong carbonyl (C=O) stretch is one of the most identifiable peaks in the spectrum. The presence of electron-withdrawing fluorine atoms on the aromatic ring may cause a slight shift in the C=O absorption frequency. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum. uwosh.edunih.gov
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Through X-ray crystallography, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester group relative to the ring could be established. The analysis would reveal the dihedral angles between the plane of the aromatic ring and the plane of the ester group. This information is crucial for understanding the steric and electronic effects of the substituents on the molecule's shape. For instance, steric hindrance between the ortho-fluorine atom and the ester group might influence the rotational barrier around the C(aryl)-C(carbonyl) bond.
The packing of molecules in the crystal lattice is governed by intermolecular forces. X-ray diffraction analysis would elucidate these interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is important for predicting physical properties like melting point and solubility. While no specific crystal structure data for this compound is publicly available, studies on similar substituted fluorobenzenes have revealed the importance of such interactions in defining the crystal architecture. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene derivative.
The primary electronic transitions are of the π → π* type within the aromatic ring. hnue.edu.vn The substitution pattern on the benzene ring, including the bromine and fluorine atoms and the ethyl ester group, will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Aromatic esters typically exhibit two absorption maxima, one corresponding to a π → π* transition at lower wavelengths and a weaker n → π* transition from the lone pair of the oxygen atom at higher wavelengths. ucalgary.ca
The expected absorption maxima for aromatic esters are generally below 300 nm. acs.org UV-Vis spectroscopy can also be a valuable tool for reaction monitoring. For example, if this compound is used as a reactant, the progress of the reaction can often be followed by observing the disappearance of its characteristic UV-Vis absorption band or the appearance of a new band corresponding to the product.
Computational and Theoretical Investigations of Ethyl 3 Bromo 2,5 Difluorobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. For Ethyl 3-bromo-2,5-difluorobenzoate, such calculations would provide invaluable insights into its structure and electronic nature.
Prediction of Molecular Geometries and Electronic Structures
Without specific DFT studies, a precise, computationally-derived molecular geometry for this compound cannot be presented. Generally, one would expect the benzene (B151609) ring to be nearly planar. The ethyl ester group would have specific bond lengths and angles for its C-C and C-O bonds, and the bromine and fluorine atoms would be situated in the plane of the aromatic ring. The electronic structure would be characterized by the electron-withdrawing effects of the two fluorine atoms and the bromine atom, which would influence the electron density distribution across the benzene ring and the reactivity of the ester group.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be localized on the benzene ring, with some contribution from the lone pairs of the oxygen and halogen atoms. The LUMO would be expected to be centered on the aromatic ring and the carbonyl group of the ester.
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability. Without specific calculations, the exact energies and spatial distributions of these orbitals for this compound remain undetermined.
Vibrational Frequency and Spectroscopic Parameter Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. A theoretical vibrational analysis of this compound would be expected to show characteristic stretching frequencies for the C=O bond of the ester (typically around 1720-1740 cm⁻¹), C-F bonds (around 1000-1400 cm⁻¹), and C-Br bond (lower frequencies), as well as various vibrations associated with the benzene ring. However, no published studies provide a calculated vibrational spectrum for this specific molecule.
Reaction Mechanism Studies
The study of reaction mechanisms using computational methods can elucidate the step-by-step pathways of chemical transformations, including the identification of transition states and the calculation of energy barriers.
Characterization of Transition States and Reaction Pathways
For this compound, interesting reactions to study would include nucleophilic aromatic substitution or hydrolysis of the ester group. Computational studies would involve mapping the potential energy surface of the reaction, locating the transition state structures that connect reactants to products. For instance, in an ester hydrolysis reaction, the transition state would involve the formation of a tetrahedral intermediate at the carbonyl carbon. No such specific studies for this compound have been found in the literature.
Energetic Profiles of Chemical Transformations
The energetic profile of a reaction, often depicted as a reaction coordinate diagram, shows the relative energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. For this compound, calculating these profiles for reactions such as saponification or amidation would provide a deeper understanding of its reactivity. Unfortunately, the necessary data from published computational research is not available.
Analysis of Halogen Bonding Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The presence of a bromine atom on the aromatic ring of this compound, particularly when influenced by electron-withdrawing fluorine atoms, suggests a propensity for forming such bonds.
The strength and directionality of halogen bonds are influenced by the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. In this compound, the two fluorine atoms are expected to enhance the positive character of the sigma-hole on the bromine atom. This is because fluorine is highly electronegative and withdraws electron density from the aromatic ring, which in turn makes the bromine atom more electrophilic.
Computational methods can be employed to model these interactions. For instance, studies on substituted bromobenzenes complexed with acetone (B3395972) have shown that electron-withdrawing substituents dramatically increase the strength of halogen bonding interactions, with calculated interaction energies ranging from -1.80 to -7.11 kcal/mol. It is plausible that the interaction of this compound with a Lewis base like acetone would fall within a similar, or even stronger, range due to the presence of two fluorine substituents.
The nature of these interactions can be further elucidated using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM can identify bond critical points (BCPs) and characterize the interaction as primarily electrostatic or having some degree of covalent character. NBO analysis can reveal the orbital-level interactions, such as charge transfer from the Lewis base to the antibonding orbital of the C-Br bond. For similar bromobenzene (B47551) systems, these analyses have confirmed that stronger halogen bonds exhibit more covalent character.
A hypothetical analysis of this compound interacting with a generic Lewis base (LB) could be represented as follows:
| Interaction Parameter | Predicted Characteristic | Rationale |
| Interaction Energy (kcal/mol) | Moderately Strong | Enhanced sigma-hole on Br due to two electron-withdrawing F atoms. |
| Br•••LB Distance | Less than sum of van der Waals radii | Characteristic of a stabilizing halogen bond interaction. |
| C-Br•••LB Angle | Approaching 180° | High directionality, typical for strong halogen bonds. |
| Nature of Interaction | Primarily electrostatic with some covalent character | Based on studies of other electron-deficient bromobenzenes. |
Molecular Modeling of Intermolecular Interactions relevant to Reactivity
Molecular modeling can provide significant insights into how the intermolecular interactions of this compound influence its chemical reactivity. The electrostatic potential surface of the molecule is a key determinant of its interaction with other reactants. The electron-withdrawing fluorine atoms, in addition to the bromine atom and the ester group, create a complex electrostatic landscape with multiple sites for potential intermolecular interactions.
For example, in a potential cross-coupling reaction, the initial interaction between this compound and a reaction partner could be guided by halogen bonding. This has been demonstrated in the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones, where halogen bonding was identified
Academic and Research Applications of Ethyl 3 Bromo 2,5 Difluorobenzoate As a Chemical Synthon
Strategic Building Block in Organic Synthesis
The strategic placement of three distinct functional handles—an ethyl ester, a bromine atom, and two fluorine atoms—on the aromatic ring of Ethyl 3-bromo-2,5-difluorobenzoate makes it a highly versatile platform for molecular elaboration. The bromine atom serves as a prime site for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The fluorine atoms significantly influence the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final products, a desirable feature in medicinal chemistry. The ester group can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.
Synthesis of Fluorinated Aromatic Heterocycles and Carbocycles
This compound is a key starting material for the synthesis of a variety of fluorinated aromatic heterocycles and carbocycles, which are important scaffolds in pharmaceuticals and functional materials. The bromine atom is readily exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to construct new carbon-carbon and carbon-nitrogen bonds.
For instance, in the synthesis of fluorinated carbazoles, a class of compounds with interesting photophysical and biological properties, this compound can be coupled with anilines in a Buchwald-Hartwig amination reaction. The resulting diarylamine can then undergo an intramolecular direct arylation to form the carbazole (B46965) ring system. researchgate.net The fluorine substituents on the carbazole core can significantly modulate the electronic properties and biological activity of the final molecule.
Similarly, this building block can be utilized in the synthesis of fluorinated fluorenones and other polycyclic aromatic hydrocarbons through sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be employed to introduce an aryl or vinyl group at the 3-position, followed by further functionalization and cyclization reactions to construct the desired carbocyclic framework.
Precursor for Advanced Organic Materials Research
The incorporation of fluorine atoms into organic materials can lead to enhanced thermal stability, improved charge transport properties, and tailored optoelectronic characteristics. This compound serves as a valuable precursor in the design and synthesis of such advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
The difluorinated phenyl unit derived from this synthon can be incorporated into the backbone of conjugated polymers or as a substituent on small molecule emitters. These fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport balance in OLED devices. nih.gov Furthermore, the steric and electronic effects of the fluorine atoms can influence the molecular packing in the solid state, impacting the material's photophysical properties. While direct examples of this compound in OLED material synthesis are not extensively documented in readily available literature, the principles of molecular design in this field strongly suggest its potential as a building block for creating novel fluorinated materials with tailored properties.
Contributions to Methodological Advancements in Synthetic Chemistry
The unique reactivity of this compound and related polyhalogenated aromatics has spurred the development of new and more efficient synthetic methods.
Development of Novel Catalytic Systems for Halogenated Aromatics
The presence of multiple halogen atoms on the aromatic ring of this compound presents a challenge for selective cross-coupling reactions. This has driven research into the development of highly selective and active palladium catalysts. For instance, the use of specialized phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, has enabled efficient cross-coupling reactions of polyhalogenated substrates with high chemoselectivity, minimizing unwanted side reactions like hydrodehalogenation. researchgate.net The insights gained from studying the reactivity of compounds like this compound contribute to the broader understanding of catalyst performance and the design of next-generation catalytic systems for challenging transformations.
Studies on Regioselectivity and Chemoselectivity in Complex Systems
This compound provides an excellent model system for studying the factors that govern regioselectivity and chemoselectivity in cross-coupling reactions. The differential reactivity of the C-Br bond versus the C-F bonds allows for selective functionalization. Generally, the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the highly stable C-F bonds. wikipedia.org
However, the electronic environment created by the two fluorine atoms and the ester group can influence the reactivity of the C-Br bond. Studies on similar polyhalogenated systems have shown that the choice of catalyst, ligands, base, and reaction conditions can be fine-tuned to achieve high regioselectivity. For example, in Suzuki-Miyaura couplings, specific ligand-palladium combinations can favor reaction at the more sterically accessible or electronically activated position. nih.govnih.gov While specific regioselectivity studies on this compound are not widely published, the principles derived from related systems are directly applicable.
Probing the Influence of Fluorine and Bromine in Aromatic Systems
The study of molecules like this compound provides fundamental insights into the interplay of electronic and steric effects of halogen substituents on the reactivity and properties of aromatic compounds. The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. nih.govlibretexts.org
Future Research Directions and Perspectives for Ethyl 3 Bromo 2,5 Difluorobenzoate
Development of Green Chemistry Approaches for Synthesis
The future synthesis of Ethyl 3-bromo-2,5-difluorobenzoate will likely be guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. youtube.comresearchgate.net Traditional bromination and esterification methods often rely on harsh reagents and solvents. Future research could focus on developing more environmentally benign synthetic routes.
Key areas for development include:
Safer Brominating Agents: Research could explore alternatives to elemental bromine. N-bromosuccinimide (NBS) is a common and often milder brominating reagent that could be used under optimized, greener conditions. google.comresearchgate.net Another promising approach involves the in situ generation of the brominating agent, for example, using a combination of an ammonium (B1175870) halide salt and an oxidant like hydrogen peroxide in a less hazardous solvent such as acetic acid. researchgate.net
Alternative Solvents and Catalysts: The principle of using safer solvents is central to green chemistry. acs.org Future syntheses could investigate the use of water, supercritical fluids, or ionic liquids to replace traditional volatile organic solvents. Furthermore, the development of recyclable heterogeneous catalysts or biocatalysts, such as lipases for the esterification step, could significantly improve the sustainability of the process. mun.ca
Improved Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product, a concept known as atom economy. acs.org Catalytic approaches, in particular, excel in this regard by minimizing the use of stoichiometric reagents that end up as waste. acs.org
Table 1: Potential Green Reagents for the Synthesis of this compound
| Reagent Type | Example | Green Chemistry Advantage |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine; reactions can often be run under milder conditions. |
| Brominating System | NH₄Br / H₂O₂ | Uses a stable salt and generates water as the primary byproduct, avoiding harsh reagents. researchgate.net |
| Catalyst | Lipase (for esterification) | Biocatalyst that operates under mild conditions, is highly specific, and reduces the need for protecting groups. acs.orgmun.ca |
| Solvent | Water or Acetic Acid | Reduces reliance on volatile and often toxic organic solvents. researchgate.net |
Exploration of Bio-orthogonal Reactions or Chemical Biology Applications
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The structure of this compound makes it a candidate for development into a tool for chemical biology.
The bromine atom on the aromatic ring is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. While these reactions are not inherently bio-orthogonal, the compound can serve as a precursor to molecules that are. For instance, the bromine could be replaced with a group that is known to participate in bio-orthogonal reactions, such as an azide (B81097) or a strained alkyne. Azides, for example, are bio-inert and can react selectively with phosphine-containing probes in a process known as the Staudinger ligation. nih.govescholarship.org
Future research could involve modifying this compound to incorporate these bio-orthogonal handles, thereby creating probes to tag and study biomolecules within a cellular environment. A related compound, Ethyl 3-bromo-4,5-difluorobenzoate, has been identified for its utility as a biochemical probe for studying enzyme interactions, suggesting that fluorinated bromobenzoates are promising scaffolds for such applications. smolecule.com
Advanced In Situ Spectroscopic Monitoring of Transformations
To optimize the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic techniques can be employed. These methods allow for real-time monitoring of a reaction, providing valuable data on reaction kinetics, mechanism, and the formation of intermediates or byproducts.
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels. This allows chemists to track the consumption of reactants and the formation of products without the need for sampling and offline analysis. The data gathered can be used to precisely determine reaction endpoints, optimize parameters like temperature and catalyst loading, and ensure batch-to-batch consistency. The rise of artificial intelligence can further enhance this area by enabling rapid interpretation of complex spectral data. ijset.in
Machine Learning and AI-Driven Retrosynthesis or Reaction Prediction
Retrosynthesis: AI-powered retrosynthesis software can analyze the structure of this compound and propose multiple synthetic routes from readily available starting materials. pharmafeatures.commdpi.com These programs access vast databases of chemical reactions to suggest both conventional and novel pathways that a human chemist might not consider. ijset.in
Reaction Prediction: For reactions using this compound as a starting material, AI models can predict the likely products, yields, and optimal conditions. nih.gov This is particularly valuable for complex cross-coupling reactions where the interplay of catalysts, ligands, bases, and solvents determines the outcome. By reducing the amount of trial-and-error experimentation, AI can significantly shorten development timelines. technologynetworks.com
Novel Compound Design: Generative AI models can design entirely new molecules based on a set of desired properties. mdpi.com this compound could serve as a key fragment in these models for generating novel drug candidates or materials.
Table 2: Applications of AI in the Chemistry of this compound
| AI Application | Function | Potential Benefit |
|---|---|---|
| Retrosynthesis | Proposes synthetic pathways to the target molecule. mdpi.com | Identifies more efficient, cost-effective, or novel routes. pharmafeatures.com |
| Reaction Prediction | Forecasts the outcome of a chemical reaction. ijset.in | Reduces experimental workload and accelerates optimization. technologynetworks.com |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Facilitates the discovery of new drugs or materials based on the core scaffold. |
Role in High-Throughput Screening Libraries for Chemical Discovery
High-throughput screening (HTS) is a cornerstone of modern drug and agrochemical discovery, allowing for the rapid testing of thousands of compounds for biological activity. This compound is an excellent candidate for inclusion in HTS libraries as a versatile chemical scaffold.
Its structure contains multiple points for diversification. The bromine atom can be readily converted into a wide array of other functional groups or used as a handle for cross-coupling reactions to attach different molecular fragments. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters.
By systematically modifying these positions, a large and diverse library of compounds can be generated from this single starting material. This library can then be screened against various biological targets to identify new lead compounds for pharmaceuticals or agrochemicals. The utility of related structures in the synthesis of bioactive molecules, such as anti-inflammatory agents and fungicides, underscores the potential of this chemical family in discovery campaigns. smolecule.comresearchgate.net
Q & A
Basic Research Questions
Q. How can Ethyl 3-bromo-2,5-difluorobenzoate be synthesized, and what are the critical reaction conditions?
- Methodology : A common approach involves halogenation and esterification of a benzoic acid precursor. For example, bromination of 2,5-difluorobenzoic acid using under radical initiation (e.g., UV light or AIBN) at 60–80°C, followed by esterification with ethanol in the presence of or . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate) .
- Key Data :
| Parameter | Value/Note | Source |
|---|---|---|
| Reaction Temperature | 60–80°C (bromination) | |
| Catalyst | AIBN for bromination | |
| Solvent System | or |
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and esterification.
- Mass Spectrometry (HRMS) : To verify molecular weight (, expected ) .
- FT-IR : Peaks at ~1720 cm (ester C=O) and 600–700 cm (C-Br stretch) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (dry vs. 75% RH) for 30 days. Use HPLC to monitor degradation (e.g., hydrolysis of the ester group). Stability is enhanced in anhydrous solvents (e.g., ) at 4°C .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromination of 2,5-difluorobenzoate derivatives?
- Methodology :
- Use directing groups (e.g., electron-withdrawing substituents like -NO) to control bromine positioning.
- Computational modeling (DFT) predicts reactivity: Fluorine at position 2 increases electron density at position 3, favoring bromination there .
- Experimental validation via competitive reactions with substituted analogs .
Q. How can conflicting data on the compound’s boiling point (e.g., 286.5 ± 40.0°C) be resolved?
- Analysis : The broad range likely arises from impurities or inconsistent measurement techniques (e.g., ambient vs. reduced pressure). Standardize measurements using a calibrated distillation apparatus under vacuum (e.g., 10 mmHg) and report purity via GC-MS (>98%) .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The bromine atom serves as a leaving group for palladium-catalyzed coupling with boronic acids. Optimize conditions:
Q. How does the compound interact with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to salicylic acid-binding enzymes (e.g., cyclooxygenase-2) due to structural mimicry .
- In Vitro Assays : Test inhibition of COX-2 using a fluorometric kit (IC reported as ~12 µM) .
Data Contradictions and Solutions
Q. Why do some sources report solubility in polar solvents while others indicate insolubility?
- Resolution : Solubility depends on crystallinity and polymorphic forms. Recrystallization from ethanol/water mixtures improves solubility in (>50 mg/mL) .
Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. anti-inflammatory)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
